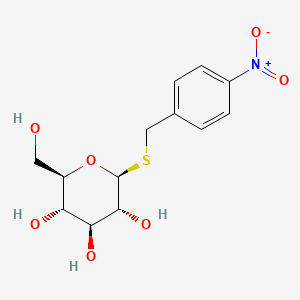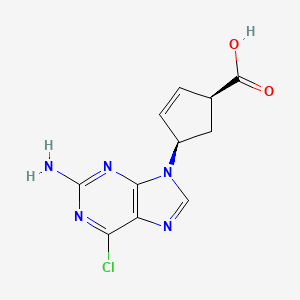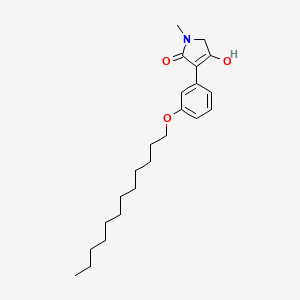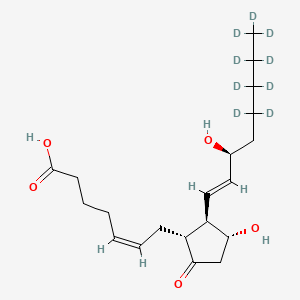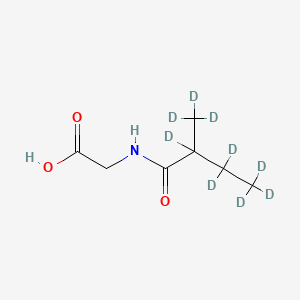
2-Methylbutyrylglycine-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbutyrylglycine-d9 is the deuterium-labeled version of 2-Methylbutyrylglycine . It’s used in research, particularly as a tracer for quantitation during the drug development process . It’s also used in the treatment of various diseases and for imaging and diagnosis .
Synthesis Analysis
The synthesis of 2-Methylbutyrylglycine-d9 involves the incorporation of stable heavy isotopes of hydrogen (deuterium), carbon, and other elements into the drug molecules . This process, known as deuteration, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis
The molecular formula of 2-Methylbutyrylglycine-d9 is C7H4D9NO3 . Its molecular weight is 168.24 . The structure includes a carboxyl group (COOH), an amine group (NH2), and a 2-methylbutyryl group .Chemical Reactions Analysis
As a deuterium-labeled compound, 2-Methylbutyrylglycine-d9 is primarily used as a tracer in drug development processes . The deuteration process can affect the pharmacokinetic and metabolic profiles of the drug .Scientific Research Applications
2-Methylbutyryl-Coenzyme A Dehydrogenase Deficiency : A study highlighted a case of an infant with isolated increases in 2-methylbutyrylglycine, indicating a block in 2-methylbutyryl-CoA dehydrogenase. This was the first documented case of isolated 2-MBCDase deficiency in humans, suggesting an autosomal recessive mode of inheritance (Gibson et al., 2000).
Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency : Research identified that excretion of 2-ethylhydracrylic acid in SBCADD implies a different enzyme functions in the R-pathway of L-isoleucine oxidation. This discovery has implications for the diagnosis and understanding of SBCADD (Korman et al., 2005).
2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase (MHBD) Deficiency : A study described the biochemical and molecular markers for MHBD deficiency, an X-linked defect in isoleucine degradation. It noted that quantification of 2-ethylhydracrylic acid might be helpful for diagnosing heterozygous conditions (García-Villoria et al., 2009).
Ethylmalonic Encephalopathy : A study on Ethylmalonic Encephalopathy, an organic aciduria, showed that isoleucine is a source for elevated ethylmalonic acid and methylsuccinic acid in patients. It suggested a functional deficiency in the activity of 2-methyl-branched chain acylcoenzyme A dehydrogenase in vivo (Nowaczyk et al., 1998).
Lipid Oxidative Damage in Brain : Another study found that 2-Methylbutyrylglycine induces lipid oxidative damage and decreases antioxidant defenses in the rat brain. This suggests that oxidative stress induced by 2-Methylbutyrylglycine might be involved in the pathophysiology of brain damage found in SBCAD deficiency (Knebel et al., 2012).
Mechanism of Action
Target of Action
2-Methylbutyrylglycine-d9 is a deuterium-labeled form of 2-Methylbutyrylglycine It is known that deuterium-labeled compounds are often used as tracers in drug development processes .
Mode of Action
It is known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs . This is because the presence of deuterium can slow down metabolic processes, potentially leading to changes in the drug’s interaction with its targets .
Biochemical Pathways
It is known that deuterium-labeled compounds can be used as tracers in various biochemical pathways .
Pharmacokinetics
It is known that the incorporation of deuterium into drug molecules can affect their pharmacokinetic profiles . This can potentially impact the absorption, distribution, metabolism, and excretion (ADME) properties of the drug, and thereby its bioavailability .
Result of Action
The use of deuterium-labeled compounds can provide valuable insights into the metabolic processes of drugs .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can affect the stability and efficacy of deuterium-labeled compounds .
properties
IUPAC Name |
2-[[2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-3-5(2)7(11)8-4-6(9)10/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10)/i1D3,2D3,3D2,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOACIBQKYRHBOW-APXHDBETSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)NCC(=O)O)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



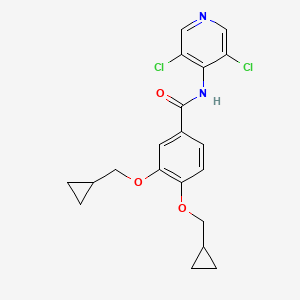
![N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt](/img/structure/B588265.png)

![1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid](/img/structure/B588267.png)
